

# O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: O-(Diphenylphosphinyl)hydroxylamine

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## Abstract

**O-(Diphenylphosphinyl)hydroxylamine** (DPPH) has emerged as a pivotal reagent in modern organic synthesis, primarily recognized for its role as a versatile electrophilic aminating agent. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of DPPH, with a particular focus on its utility in the pharmaceutical and drug development sectors. Detailed experimental protocols for its preparation are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, this document illustrates key reaction mechanisms and experimental workflows through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development.

## Introduction

**O-(Diphenylphosphinyl)hydroxylamine**, with the CAS number 72804-96-7, is a white, solid organophosphorus compound.[1] Its molecular structure features a hydroxylamine core with the oxygen atom connected to a diphenylphosphinyl group. This unique arrangement confers its powerful electrophilic aminating capabilities, enabling the transfer of an amino group (NH<sub>2</sub>) to a wide range of nucleophiles.[2] The reagent's significance lies in its ability to facilitate the formation of crucial chemical bonds, including carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) linkages. These bond formations are fundamental in the synthesis of a vast array of organic molecules, particularly nitrogen-

containing heterocycles that form the backbone of many therapeutic agents.[3] Consequently, DPPH has become an indispensable tool in medicinal chemistry for the systematic modification of lead compounds to explore structure-activity relationships (SAR).

## History and Discovery

The synthesis of **O-(Diphenylphosphinyl)hydroxylamine** is achieved through the reaction of diphenylphosphinic chloride with hydroxylamine.[4][5] Initial investigations into this reaction were thought to yield the N-phosphinyl isomer, N-(diphenylphosphinyl)hydroxylamine.[2][5] However, subsequent and more detailed studies of the product's chemical reactivity correctly identified the structure as the O-phosphinylated isomer, **O-(Diphenylphosphinyl)hydroxylamine**. [2][5] This structural elucidation was crucial for understanding the reagent's mechanism of action as an electrophilic aminating agent, where the nitrogen atom acts as the electrophilic center. The development of scalable and safe synthetic protocols has further cemented its role as a commercially available and widely used reagent in both academic and industrial research.[6][7]

## Physicochemical Properties

**O-(Diphenylphosphinyl)hydroxylamine** is a white solid that is stable for extended periods when stored at low temperatures (below 0 °C).[2] It exhibits low solubility in many aprotic organic solvents.[2][8] The compound decomposes when heated above its melting point.[2]

Table 1: Physical and Spectroscopic Data for **O-(Diphenylphosphinyl)hydroxylamine**

Property	Value	Reference
Melting Point	133-134 °C	[2]
Melting Point	117-119 °C	[6]
<sup>1</sup> H NMR (CD <sub>3</sub> OD, 500 MHz)	δ: 7.51 (td, J = 7.5, 3.7 Hz, 4H), 7.60 (td, J = 7.5, 1.3 Hz, 2H), 7.80 (dd, J = 7.5, 1.3 Hz, 4H)	[6]
<sup>13</sup> C NMR (CD <sub>3</sub> OD, 125 MHz)	δ: 129.72, 129.83, 132.89, 132.97, 133.76	[6]
<sup>31</sup> P NMR (CD <sub>3</sub> OD)	δ: 38.52 ppm	[6]
IR (cm <sup>-1</sup> )	3270, 3170, 1210	[2]

## Synthesis of O-(Diphenylphosphinyl)hydroxylamine

Several methods for the synthesis of **O-(Diphenylphosphinyl)hydroxylamine** have been reported, ranging from traditional lab-scale preparations to more recent, scalable procedures designed for safety and efficiency. The foundational method involves the reaction of diphenylphosphinic chloride with hydroxylamine.[4]

### General Experimental Protocol

The following protocol is a representative method for the synthesis of **O-(Diphenylphosphinyl)hydroxylamine**:

- A solution of hydroxylamine hydrochloride in water is prepared in a multi-neck round-bottom flask equipped with a mechanical stirrer and a thermocouple.[9]
- The flask is cooled in an ice/acetone bath to 0 °C.[9]
- A solution of sodium hydroxide in water is added, followed by diethyl ether.[9]
- A solution of diphenylphosphinyl chloride in diethyl ether is then added slowly to the vigorously stirred mixture, maintaining a low temperature.[9]

- Upon addition, a white precipitate forms, making the mixture very concentrated.[9]
- After a short period of stirring (5-10 minutes), the reaction is diluted with ice-cold water and filtered.[9]
- The crude product is washed with an ice-cold dilute solution of sodium hydroxide, followed by cold water, and then dried under vacuum to yield **O-(Diphenylphosphinyl)hydroxylamine** as a white powder.[9] An 82% yield has been reported for this method.[9]

## Scalable Preparation

For larger scale synthesis, a modified procedure has been developed to ensure safety and reproducibility, often avoiding multiple aqueous re-slurries which can lead to variable yields and slow filtration rates.[6][7] This can involve the use of a Boc-protected precursor, tert-butyl (diphenylphosphoryl)oxycarbamate, which is then deprotected to afford the final product.[6]

Table 2: Summary of a Scalable Synthesis Protocol

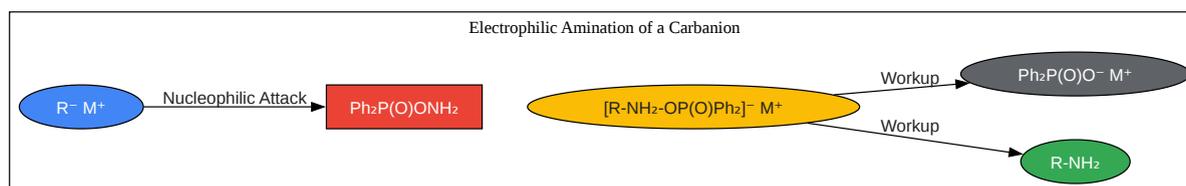
Step	Reagents and Conditions	Observations	Yield	Reference
A: Boc-Protection	Diphenylphosphinic chloride, tert-butyl-N-hydroxycarbamate, triethylamine, dichloromethane, -5 to -15 °C	Formation of a slurry, product precipitates.	95%	[6]
B: Deprotection	tert-Butyl (diphenylphosphoryl)oxycarbamate, methanesulfonic acid, dichloromethane, -5 °C	The final product is isolated as a white solid after workup and washing.	76%	[6]

## Applications in Organic Synthesis

**O-(Diphenylphosphinyl)hydroxylamine** is a versatile reagent with broad applications in the synthesis of nitrogen-containing compounds. Its primary utility is as an electrophilic aminating agent.[1][4]

### C-N Bond Formation

The most prominent application of DPPH is in the formation of C-N bonds. It efficiently aminates a variety of carbanions, including enolates and Grignard reagents.[8][10] This is particularly valuable in the synthesis of  $\alpha$ -amino acids and their derivatives.[4] More recently, DPPH has been employed for the rapid and general amination of (hetero)aryl boronic acids and esters to produce primary anilines under mild conditions.[11] This method is notable for its broad substrate scope and exceptional functional-group tolerance.[11]

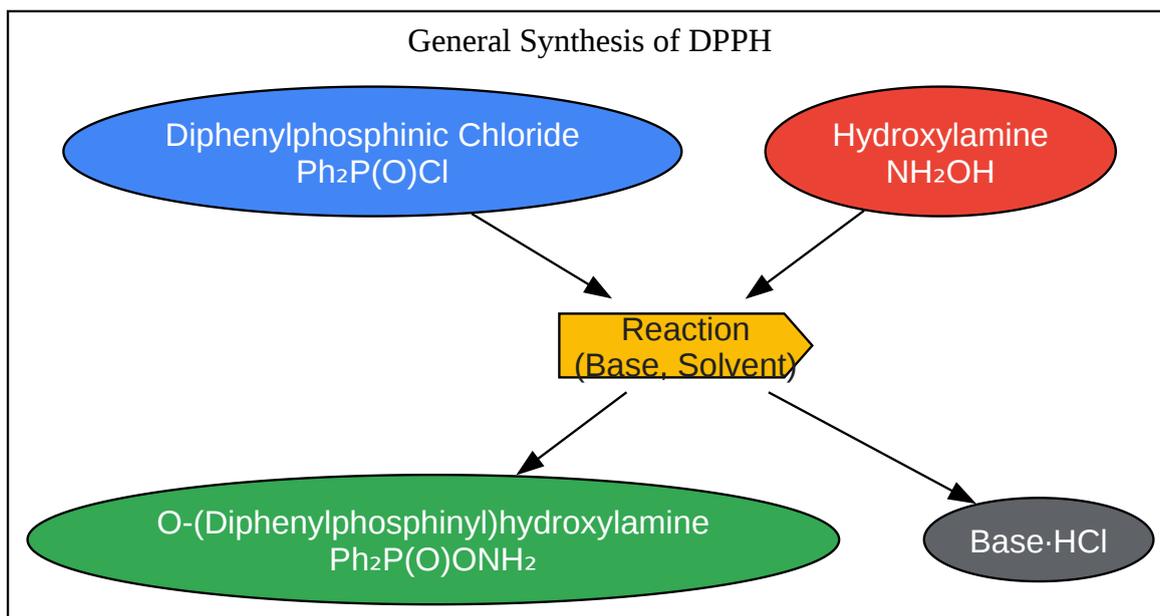
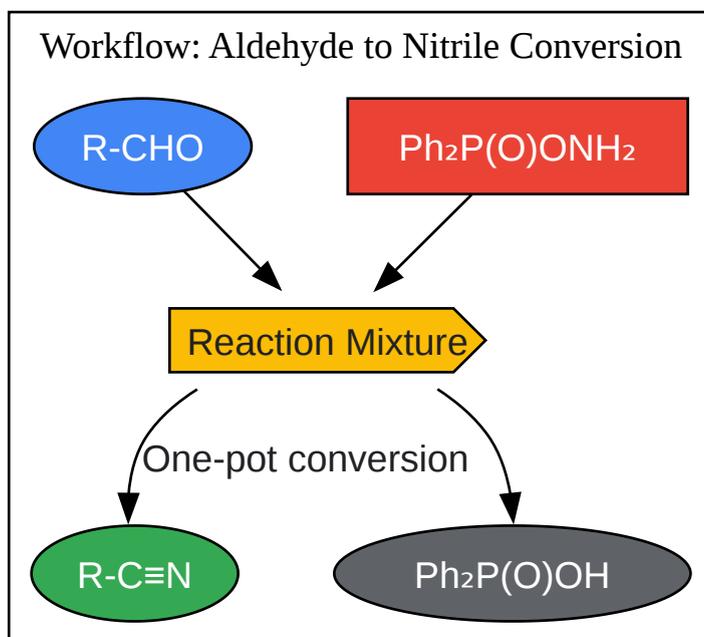


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Caption: Mechanism of Electrophilic Amination.

### Conversion of Aldehydes to Nitriles

DPPH serves as an efficient reagent for the direct, one-pot conversion of aldehydes to nitriles.[1] This transformation is advantageous as it proceeds under mild conditions and tolerates a variety of other functional groups such as alcohols, ketones, and esters.[1]



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